molecular formula C17H28O2 B12676115 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate CAS No. 93982-70-8

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate

Katalognummer: B12676115
CAS-Nummer: 93982-70-8
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: JRQIZSZWXIIECX-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with methyl groups and an isobutyrate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate typically involves the esterification of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl acetate
  • 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl propionate
  • 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl butyrate

Uniqueness

1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

93982-70-8

Molekularformel

C17H28O2

Molekulargewicht

264.4 g/mol

IUPAC-Name

[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] 2-methylpropanoate

InChI

InChI=1S/C17H28O2/c1-12(2)16(18)19-14(4)9-10-15-13(3)8-7-11-17(15,5)6/h8-10,12,14-15H,7,11H2,1-6H3/b10-9+

InChI-Schlüssel

JRQIZSZWXIIECX-MDZDMXLPSA-N

Isomerische SMILES

CC1=CCCC(C1/C=C/C(C)OC(=O)C(C)C)(C)C

Kanonische SMILES

CC1=CCCC(C1C=CC(C)OC(=O)C(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.